2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI) 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI)
Brand Name: Vulcanchem
CAS No.: 107690-56-2
VCID: VC0012873
InChI: InChI=1S/C8H11NO3/c1-5(10)9-3-2-7-6(9)4-8(11)12-7/h6-7H,2-4H2,1H3/t6-,7-/m1/s1
SMILES: CC(=O)N1CCC2C1CC(=O)O2
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI)

CAS No.: 107690-56-2

Main Products

VCID: VC0012873

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI) - 107690-56-2

CAS No. 107690-56-2
Product Name 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI)
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name (3aR,6aR)-4-acetyl-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-2-one
Standard InChI InChI=1S/C8H11NO3/c1-5(10)9-3-2-7-6(9)4-8(11)12-7/h6-7H,2-4H2,1H3/t6-,7-/m1/s1
Standard InChIKey DPINUKLLDPDYJH-RNFRBKRXSA-N
Isomeric SMILES CC(=O)N1CC[C@@H]2[C@H]1CC(=O)O2
SMILES CC(=O)N1CCC2C1CC(=O)O2
Canonical SMILES CC(=O)N1CCC2C1CC(=O)O2
Synonyms 2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI)
PubChem Compound 10942857
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator